molecular formula C17H16N2O2S B2938268 N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-46-4

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2938268
CAS No.: 946284-46-4
M. Wt: 312.39
InChI Key: OVDXOPHXSAQRAW-UHFFFAOYSA-N
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Description

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic compound that contains both an isoxazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of a suitable solvent, such as ethyl acetate, and may require heating to facilitate the reaction. The crude product is then purified by recrystallization to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to its specific combination of an isoxazole ring and a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-15(21-19-14)16-7-4-10-22-16/h1-7,10-11H,8-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXOPHXSAQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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